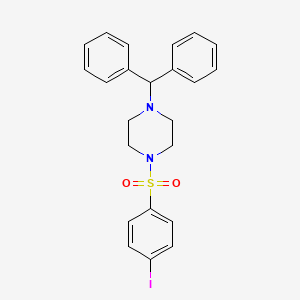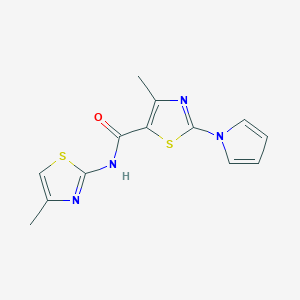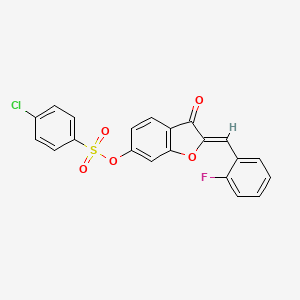![molecular formula C22H29ClN2O3S B12194010 1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B12194010.png)
1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a benzenesulfonyl group The presence of chlorine, methyl, and pentyloxy groups further enhances its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a benzenesulfonyl chloride derivative under basic conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-1H-imidazole
- 1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-methylpiperazine
Uniqueness
1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a benzenesulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H29ClN2O3S |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-(5-chloro-4-methyl-2-pentoxyphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C22H29ClN2O3S/c1-3-4-8-15-28-21-16-18(2)20(23)17-22(21)29(26,27)25-13-11-24(12-14-25)19-9-6-5-7-10-19/h5-7,9-10,16-17H,3-4,8,11-15H2,1-2H3 |
InChI Key |
CCAKNCPWLUAVDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Dimethylamino)propyl][(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B12193935.png)



![(4-Fluorophenyl){4-[(2-methoxyethyl)amino]pteridin-2-yl}amine](/img/structure/B12193952.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12193955.png)
![N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12193966.png)
![Bisbenzyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12193969.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B12193972.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(propylamino)acetamide](/img/structure/B12193996.png)
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]-3,5-dimethylpiperidine](/img/structure/B12194017.png)

![(4E)-1-(furan-2-ylmethyl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12194020.png)
